molecular formula C14H23N3O2S B6608724 tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate CAS No. 2870652-87-0

tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate

Cat. No.: B6608724
CAS No.: 2870652-87-0
M. Wt: 297.42 g/mol
InChI Key: IHDAIQUXYVVFDS-UHFFFAOYSA-N
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Description

tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate is a carbamate derivative featuring a tert-butyl protecting group, a branched 2,2-dimethylpropyl chain, and a pyrimidin-2-ylsulfanyl substituent. The sulfanyl (-S-) group enhances nucleophilicity, which may influence reactivity in substitution or coupling reactions. While specific data on this compound (e.g., synthesis yield, melting point) are absent in the provided evidence, structural analogs and related carbamate derivatives offer insights into its properties and applications.

Properties

IUPAC Name

tert-butyl N-(2,2-dimethyl-3-pyrimidin-2-ylsulfanylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-13(2,3)19-12(18)17-9-14(4,5)10-20-11-15-7-6-8-16-11/h6-8H,9-10H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDAIQUXYVVFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CSC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate typically involves the following steps:

    Formation of the Propyl Chain: The propyl chain with the pyrimidin-2-ylsulfanyl group can be synthesized through a series of reactions starting from commercially available precursors. This may involve nucleophilic substitution reactions where a suitable leaving group is replaced by the pyrimidin-2-ylsulfanyl moiety.

    Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidin-2-ylsulfanyl group. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine under suitable conditions using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate nitrogen or the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate would depend on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with amino acid residues in the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-butyl (2-oxo-3-(phenylsulfonyl)propyl)carbamate

  • Structure : Differs by replacing the pyrimidin-2-ylsulfanyl group with a phenylsulfonyl (-SO₂Ph) moiety and introducing a ketone at the β-position .
  • Synthesis : Prepared via PCC oxidation of a hydroxy precursor in DCM, yielding 69% after chromatography.
  • Physical Properties : Melting point 156–157°C; mass spec [M+Na]⁺ = 336.0879 .
  • Key Contrasts :
    • Reactivity : Sulfonyl groups are electron-withdrawing and act as leaving groups, whereas sulfanyl groups are nucleophilic.
    • Applications : Sulfonyl derivatives are common in protease inhibitors; sulfanyl groups may enable thiol-disulfide exchange or metal coordination.

Hydroxycyclopentyl Carbamates (e.g., PB07473)

  • Structure : tert-butyl carbamate attached to a hydroxycyclopentyl group with stereochemical variations (e.g., cis/trans, R/S configurations) .
  • Synthesis: Not detailed in evidence but likely involves cyclization or stereoselective hydroxylation.
  • Key Contrasts :
    • Functionality : Cyclic alcohols enable hydrogen bonding, unlike the planar pyrimidine ring.
    • Applications : Common in peptidomimetics or as chiral building blocks in asymmetric synthesis.

Pyridine-Based Carbamates (e.g., tert-butyl (2-bromopyridin-3-yl)carbamate)

  • Structure : Pyridine rings replace pyrimidine, with halide (Br, F) or methyl substituents .
  • Synthesis : Likely involves nucleophilic substitution or cross-coupling reactions.
  • Physical Properties : Bromine increases molecular weight and may lower solubility.
  • Key Contrasts :
    • Electronic Effects : Pyridine’s single nitrogen atom reduces aromatic electron deficiency compared to pyrimidine.
    • Reactivity : Bromopyridines undergo Suzuki couplings; pyrimidinylsulfanyl groups may participate in nucleophilic aromatic substitution.

Benzimidazolone Derivatives (e.g., tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate)

  • Structure : Features a bicyclic benzimidazolone group linked via a propyl chain .
  • Synthesis : Achieved in 80% yield via cyclization of nitroaniline precursors.
  • Applications : Benzimidazolones are prevalent in kinase inhibitors; the chloro substituent may enhance binding affinity.
  • Key Contrasts :
    • Complexity : The fused bicyclic system increases rigidity compared to the flexible sulfanylpropyl chain.

Azidoethylamino Carbamates (e.g., tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate)

  • Structure : Contains an azido (-N₃) group for click chemistry applications .
  • Synthesis: Reductive amination used to introduce the azidoethylamino group.
  • Key Contrasts :
    • Reactivity : Azides enable Huisgen cycloaddition; sulfanyl groups lack this bioorthogonal functionality.

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s pyrimidinylsulfanyl group may require regioselective thiolation or protection strategies, as seen in analogous sulfonyl and azido derivatives .
  • Data Limitations : Absence of direct data on the target compound necessitates extrapolation from structural analogs. Further studies should prioritize synthesis optimization and activity profiling.

Biological Activity

Tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate, identified by CAS number 289042-12-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H40FN3O6S, with a molecular weight of approximately 577.71 g/mol. The compound features a tert-butyl group and a pyrimidine moiety, which are significant in mediating its biological effects.

PropertyValue
Molecular FormulaC29H40FN3O6S
Molecular Weight577.71 g/mol
CAS Number289042-12-2
Purity>98%
Storage ConditionsInert atmosphere, 2-8°C

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit β-secretase and acetylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's disease (AD). These enzymes play a role in the cleavage of amyloid precursor protein and the degradation of acetylcholine, respectively .
  • Amyloid Aggregation Prevention : In vitro studies have demonstrated that this compound can prevent the aggregation of amyloid beta peptide (Aβ), which is central to the development of AD .
  • Neuroprotective Effects : The compound has shown protective effects on astrocytes against Aβ-induced cell death by reducing inflammatory markers such as TNF-α and oxidative stress levels .

Study 1: In Vitro Analysis

In a controlled laboratory setting, the compound was tested on astrocyte cultures exposed to Aβ1-42. The results indicated that treatment with this compound significantly reduced cell death and inflammatory responses compared to untreated controls.

Study 2: In Vivo Model

An in vivo study utilized scopolamine-induced oxidative stress in rats to evaluate the neuroprotective effects of the compound. Although it showed some efficacy in reducing oxidative stress markers like malondialdehyde (MDA), it did not achieve statistical significance when compared to established treatments like galantamine .

Table 2: Summary of Biological Activities

Activity TypeEffect ObservedReference
Enzyme Inhibitionβ-secretase (IC50 = 15.4 nM)
Amyloid Aggregation85% inhibition at 100 μM
NeuroprotectionReduced TNF-α levels
Oxidative Stress ReductionDecreased MDA levels

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